2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 879046-10-3, C₂₄H₂₃FN₄O₂, MW: 418.46) is a quinazolinone derivative featuring a piperazine ring substituted with a 2-fluorophenyl group and a 2-hydroxyphenyl moiety at the 7-position of the quinazolinone core . The hydroxyl group at the 2-position of the phenyl ring enhances hydrogen-bonding capacity, which may influence receptor binding or solubility .
Properties
Molecular Formula |
C24H23FN4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H23FN4O2/c25-19-6-2-3-7-21(19)28-9-11-29(12-10-28)24-26-15-18-20(27-24)13-16(14-23(18)31)17-5-1-4-8-22(17)30/h1-8,15-16,30H,9-14H2 |
InChI Key |
BOIUDGZAHMXFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions The piperazine ring is then introduced through nucleophilic substitution reactions, often using 2-fluorophenylpiperazine as a key reagent
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, including its role as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical and Pharmacokinetic Comparisons
- Chloro- or trifluoromethyl-substituted derivatives (e.g., BH53951) likely exhibit higher logP values due to halogenation .
- Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group in the target compound provides a hydrogen-bond donor, contrasting with non-polar substituents (e.g., 2-chlorophenyl in BH53951) .
- Metabolic Stability : Methyl-substituted analogues (e.g., Y020-0808) may resist oxidative metabolism better than the parent compound, as alkyl groups are less prone to CYP450-mediated degradation .
NMR and Spectroscopic Data
provides comparative NMR data for quinoline derivatives with similar piperazine substituents. For example:
- D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide): The ²-fluorophenyl group induces distinct ¹H NMR shifts at δ 7.25–7.45 ppm (aromatic protons) and ¹³C NMR signals at ~160 ppm (C-F coupling) . These shifts correlate with the electron-withdrawing effects of fluorine, which likely apply to the target compound’s 2-fluorophenyl-piperazine moiety.
Research Implications and Gaps
- Synthetic Challenges: The target compound’s racemic mixture (as noted in ) complicates enantiomer-specific activity studies.
- Data Limitations : Most evidence focuses on synthesis and physicochemical properties; biological assay data (e.g., IC₅₀, receptor binding) are absent.
- Opportunities : Hybridization with hydroxamic acid moieties (as in ) could yield dual-action compounds (e.g., HDAC inhibitors).
Biological Activity
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a notable derivative in medicinal chemistry, particularly within the class of quinazoline compounds. Quinazolines have been extensively studied for their diverse biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Molecular Formula : C20H24FN3O2
- Molecular Weight : 357.42 g/mol
The presence of both piperazine and hydroxyphenyl moieties suggests a complex interaction profile with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this quinazoline derivative exhibit significant antitumor properties. For instance, a related quinazoline derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.3 |
| Compound B | MCF-7 | 3.8 |
| Target Compound | A549 | 4.0 |
Neuroprotective Effects
The compound has also shown promise in neuroprotection studies. In vitro assays indicated that it could protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism is hypothesized to be linked to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Non-competitive | 6.5 |
| Butyrylcholinesterase (BuChE) | Competitive | 4.2 |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Study on Neuroprotection : A study involving a related quinazoline compound showed a significant reduction in neuronal apoptosis in models of Alzheimer's disease, attributed to its AChE inhibitory activity.
- Anticancer Efficacy : In a preclinical trial, another quinazoline derivative was tested against breast cancer models, yielding promising results with substantial tumor regression observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
